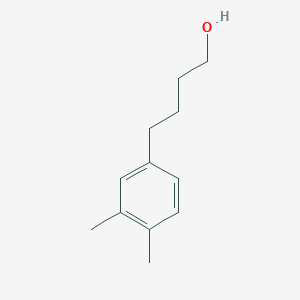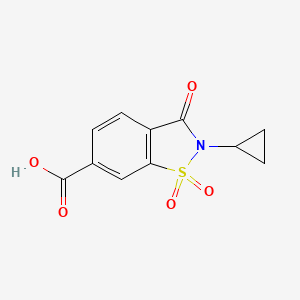
4-(3,4-Dimethylphenyl)butan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Overview
4-(3,4-Dimethylphenyl)butan-1-ol is a compound with potential applications in various scientific research fields. While the direct research on this specific compound is limited, insights can be drawn from studies on structurally related compounds and their applications across different areas. Below are summarized findings from scientific research that could inform potential applications for 4-(3,4-Dimethylphenyl)butan-1-ol, focusing on chemical reactions, environmental impact, and technological innovations without discussing drug use, dosages, or side effects.
Chemical Synthesis and Application
The research by Yokoyama (2015) on the acidolysis of lignin model compounds reveals insights into the chemical behavior of structurally related compounds, highlighting the significance of the γ-hydroxymethyl group in chemical reactions (Yokoyama, 2015). This study could indicate pathways for modifying 4-(3,4-Dimethylphenyl)butan-1-ol in lignin-derived applications.
Environmental Impact and Biodegradation
The fate of alkylphenols and their ethoxylates in the environment, as reviewed by Ying et al. (2002), provides a framework for understanding the environmental behavior of related compounds. This knowledge is crucial for assessing the ecological risks and biodegradation potential of 4-(3,4-Dimethylphenyl)butan-1-ol (Ying, Williams, & Kookana, 2002).
Technological Innovations
In the context of organic electronics, the review by Shi et al. (2015) on improving the electrical conductivity of PEDOT:PSS highlights the potential of using structurally similar compounds like 4-(3,4-Dimethylphenyl)butan-1-ol in developing conductive materials for electronic applications (Shi, Liu, Jiang, & Xu, 2015).
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-7,9,13H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPUQJPEAZISOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)



![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)



![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)

